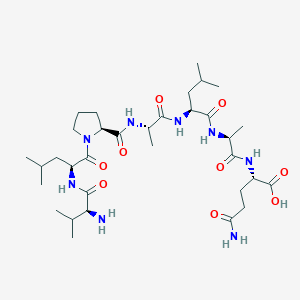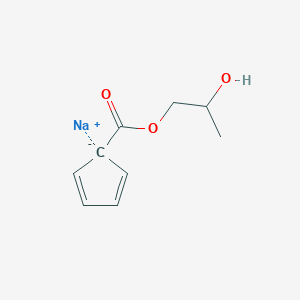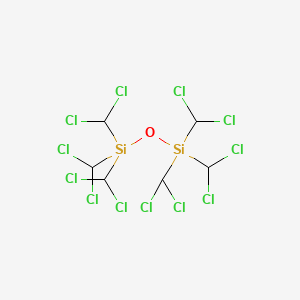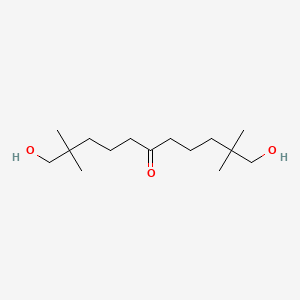
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and four methyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, oxidation reactions, and protective group strategies to achieve the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials .
化学反应分析
Types of Reactions
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .
科学研究应用
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and influence the compound’s overall chemical behavior .
相似化合物的比较
Similar Compounds
2-Undecanone, 6,10-dimethyl-: Another compound with a similar backbone but different functional groups.
1,11-dihydroxy-2,2,10,10-tetramethylundecan-6-one: A closely related compound with similar functional groups.
Uniqueness
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
属性
CAS 编号 |
413624-61-0 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
1,11-dihydroxy-2,2,10,10-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O3/c1-14(2,11-16)9-5-7-13(18)8-6-10-15(3,4)12-17/h16-17H,5-12H2,1-4H3 |
InChI 键 |
HLRBENIHKMCTTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCC(=O)CCCC(C)(C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


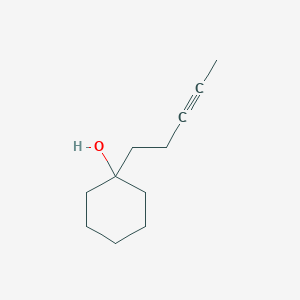

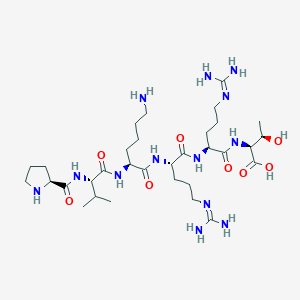
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
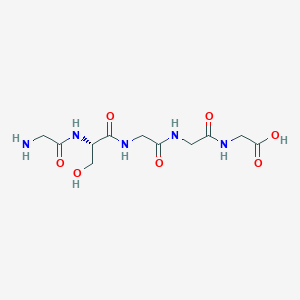
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
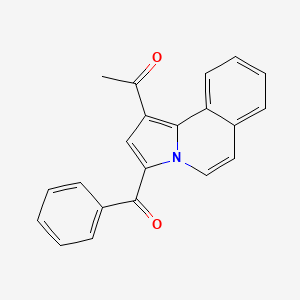
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
